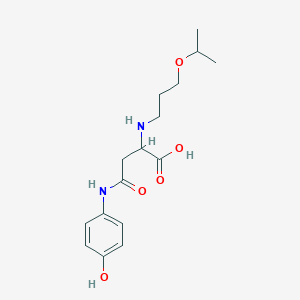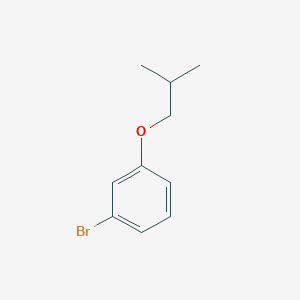
1-Bromo-3-(2-methylpropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-methylpropoxy)benzene is an organic compound belonging to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-methylpropoxy)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is explored for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methylpropoxy)benzene can be synthesized through the reaction of 3-bromophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(2-methylpropoxy)benzene
- 1-Bromo-4-(2-methylpropoxy)benzene
- 1-Bromo-3-(2-ethylpropoxy)benzene
Comparison: 1-Bromo-3-(2-methylpropoxy)benzene is unique due to the position of the bromine atom and the 2-methylpropoxy group on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity compared to its isomers and analogs. For instance, the position of the substituents can influence the compound’s ability to undergo substitution reactions and its binding affinity to molecular targets .
Eigenschaften
IUPAC Name |
1-bromo-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAHPJXZROQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
![N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2874407.png)
![3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2874408.png)
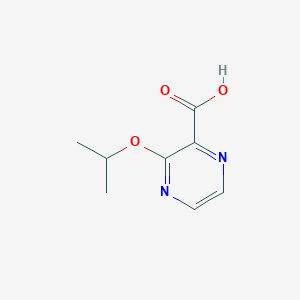

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2874415.png)
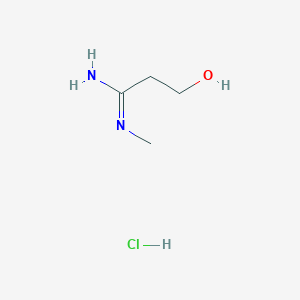
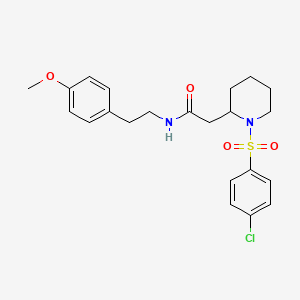
![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)
![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)
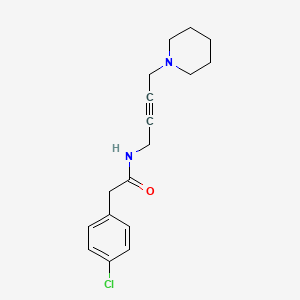
![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)
